molecular formula C9H10N4O B13733036 5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole CAS No. 43131-50-6

5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole

Cat. No.: B13733036
CAS No.: 43131-50-6
M. Wt: 190.20 g/mol
InChI Key: GAXSJNOMPGKADC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole involves its interaction with specific molecular targets. For instance, its antidepressant-like effects are linked to the inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of monoamines in the brain. Additionally, the compound’s involvement in serotonergic pathways suggests its interaction with serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 5-(4-Methoxyphenyl)-7H-furo[3,2-g]chromen-7-ones

Uniqueness

5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to inhibit specific enzymes and interact with neurotransmitter pathways highlights its potential in medicinal chemistry .

Properties

CAS No.

43131-50-6

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyltetrazole

InChI

InChI=1S/C9H10N4O/c1-13-11-9(10-12-13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3

InChI Key

GAXSJNOMPGKADC-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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